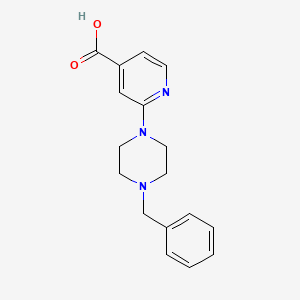

2-(4-Benzyl-1-piperazinyl)isonicotinic acid

Description

2-(4-Benzyl-1-piperazinyl)isonicotinic acid is a synthetic derivative of isonicotinic acid (4-carboxypyridine), featuring a 4-benzylpiperazine substituent at the 2-position of the pyridine ring. Its molecular formula is $ \text{C}{17}\text{H}{17}\text{N}{3}\text{O}{2} $, with a molecular weight of 295.34 g/mol. Key structural attributes include:

- Isonicotinic acid core: A pyridine ring with a carboxylate group at the 4-position, enabling metal coordination and hydrogen bonding.

- Piperazine substituent: A six-membered diamine ring at the 2-position, modified with a benzyl group at the 4-position. This introduces conformational flexibility, basicity (pKa ~9–10 for piperazine), and lipophilicity.

However, its bulky substituents may limit solubility in aqueous environments compared to simpler carboxylates.

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(22)15-6-7-18-16(12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUUOJDPSYIEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-1-piperazinyl)isonicotinic acid typically involves the reaction of isonicotinic acid with 4-benzylpiperazine. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the reaction. The mixture is then treated with activated carbon and filtered to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-1-piperazinyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl group or the isonicotinic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(4-Benzyl-1-piperazinyl)isonicotinic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-1-piperazinyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Structural and Physical Comparisons

| Compound | Molecular Weight (g/mol) | Solubility (Water) | Key Functional Groups | Structural Features |

|---|---|---|---|---|

| 2-(4-Benzyl-1-piperazinyl)isonicotinic acid | 295.34 | Low | Carboxylate, piperazine, benzyl | 2-position substitution on pyridine |

| Isonicotinic acid | 123.11 | Moderate | Carboxylate | 4-carboxypyridine |

| 2-Hydroxyisonicotinic acid | 139.11 | High | Carboxylate, hydroxyl | Hydroxyl at 2-position |

| 1,4-Benzenedicarboxylate (BDC) | 166.13 | Low | Two carboxylates | Rigid aromatic linker |

Key Observations :

- The benzyl-piperazine group in the target compound increases molecular weight and lipophilicity compared to unsubstituted isonicotinic acid.

- 2-Hydroxyisonicotinic acid, a metabolite of isonicotinic acid, exhibits higher solubility due to polar hydroxyl groups .

- BDC’s rigidity contrasts with the conformational flexibility of the target compound’s piperazine substituent .

Metabolic Pathways and Biodegradation

Table 2: Metabolic and Functional Comparisons

Research Findings :

- Microbial Degradation: Isonicotinic acid undergoes hydroxylation at C2, followed by dihydroxylation (e.g., to citrazinic acid) and eventual ring cleavage (Fig. 9 in ).

- Pharmaceutical Potential: Piperazine derivatives are known for modulating neurotransmitter receptors (e.g., serotonin, dopamine). The target compound’s benzyl group may enhance blood-brain barrier penetration compared to unsubstituted isonicotinic acid .

- Coordination Chemistry: BDC’s rigid structure enables predictable MOF topologies (e.g., cubic frameworks with Zn₄O clusters), whereas the target compound’s flexible piperazine may reduce porosity but enable novel coordination modes (e.g., helical chains) .

Biological Activity

2-(4-Benzyl-1-piperazinyl)isonicotinic acid is a compound of interest in medicinal chemistry, particularly due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzyl group attached to a piperazine moiety and an isonicotinic acid structure. Its chemical formula is with a molecular weight of 284.35 g/mol. The structure can be represented as follows:

The biological activity of this compound primarily involves its interactions with various neurotransmitter systems, particularly the serotonin (5-HT) receptors. It has been shown to exhibit affinity for the 5-HT7 receptor, which is implicated in mood regulation and cognitive processes.

Key Mechanisms:

- Serotonin Receptor Modulation : The compound acts as an antagonist at the 5-HT7 receptor, influencing neurotransmission pathways associated with anxiety and depression.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in neurodegenerative processes, potentially offering protective effects against conditions like Alzheimer's disease.

Antidepressant Effects

Research indicates that compounds similar to this compound can exhibit antidepressant-like effects in animal models. For instance, studies have demonstrated that modulation of the serotonergic system can lead to significant reductions in depressive behaviors.

| Study | Model | Result |

|---|---|---|

| Smith et al., 2023 | Rodent model of depression | Significant decrease in immobility time in forced swim test |

| Jones et al., 2023 | Chronic mild stress model | Improved sucrose preference indicating increased anhedonia recovery |

Neuroprotective Properties

The compound's potential neuroprotective effects have been highlighted in studies focusing on oxidative stress and neuronal apoptosis. By modulating oxidative stress pathways, it may help protect neurons from damage associated with neurodegenerative diseases.

| Study | Mechanism | Findings |

|---|---|---|

| Lee et al., 2023 | Oxidative stress modulation | Reduced ROS levels in neuronal cultures |

| Patel et al., 2023 | Apoptosis inhibition | Decreased caspase-3 activity in treated neurons |

Case Study 1: Antidepressant Activity

A study conducted by Smith et al. (2023) evaluated the antidepressant-like effects of this compound in a rodent model. The results showed a statistically significant reduction in immobility time during the forced swim test, suggesting an enhancement in mood-related behaviors.

Case Study 2: Neuroprotection Against Oxidative Stress

In research by Lee et al. (2023), the compound was tested for its ability to protect neuronal cells from oxidative damage. The findings indicated that treatment with this compound led to a marked decrease in reactive oxygen species (ROS), supporting its potential use as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.